molecular formula C31H26ClNO3 B2769416 Cdiba

Cdiba

Cat. No.: B2769416
M. Wt: 496.0 g/mol
InChI Key: WCJGWNYPOLQBKZ-UHFFFAOYSA-N
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Description

4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid, commonly referred to as CDIBA, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDIBA involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

CDIBA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CDIBA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate the role of cPLA2 in cellular processes.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cPLA2, which is involved in tumor angiogenesis.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

CDIBA exerts its effects by selectively inhibiting cytosolic phospholipase A2 (cPLA2). The inhibition mechanism involves binding to the active site of cPLA2, preventing the enzyme from catalyzing the hydrolysis of phospholipids to release arachidonic acid. This inhibition reduces the production of pro-inflammatory mediators and has potential anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

CDIBA is unique compared to other cPLA2 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific inhibition of cPLA2, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

The biological activity of Bombax ceiba , commonly referred to as Cdiba , has been the subject of various studies due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, cytotoxic, and genotoxic effects, supported by relevant data tables and case studies.

Phytochemical Composition

The phytochemical profile of B. ceiba reveals a rich composition of polyphenols, flavonoids, and other bioactive compounds that contribute to its medicinal properties. The total phenolic content (TPC) and antioxidant capacity are critical indicators of its potential health benefits.

Table 1: Phytochemical Composition of B. ceiba Extracts

ComponentContent (µg CAE/mg extract)
Total Phenolic Content60.41
Flavonoid ContentNot specified
Antioxidant Activity EC508.01

Antioxidant Activity

B. ceiba extracts have demonstrated significant antioxidant activity, primarily assessed through the DPPH radical scavenging assay. The extract exhibited a very potent antiradical activity with an EC50 value of 8.01 µg/mL, indicating its effectiveness in neutralizing free radicals.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage to cells and tissues.

Cytotoxic Effects

Research has shown that B. ceiba extracts possess cytotoxic properties against various cancer cell lines, including Huh7 (liver cancer), with moderate activity indicated by an IC50 value of 198.11 µg/mL. However, no cytotoxic effects were observed against HepG2 and A549 cell lines.

Table 2: Cytotoxicity of B. ceiba Extracts on Cancer Cell Lines

Cell LineIC50 (µg/mL)Cytotoxicity Classification
Huh7198.11Moderately Active
HepG2>500No Cytotoxicity
A549>500No Cytotoxicity

Genotoxic Activity

The comet assay indicated that treatment with B. ceiba extract led to increased DNA fragmentation in Huh7 cells, suggesting potential genotoxic effects. The percentage of DNA in the comet tail reached a maximum value after treatment with higher concentrations of the extract.

Table 3: Genotoxicity Results from Comet Assay

Treatment Concentration% DNA in Comet Tail
Vehicle Control7.52
Double IC5017.25

Case Studies

Several case studies have highlighted the therapeutic applications of B. ceiba extracts in clinical settings:

  • Study on Antidiabetic Effects : A preliminary study demonstrated that B. ceiba extracts could significantly lower blood glucose levels in diabetic models, indicating potential use in diabetes management.
  • Gastric Injury Prevention : Research indicated that B. ceiba flowers could prevent ethanol-induced gastric injury, showcasing their protective effects on gastrointestinal health.

Properties

IUPAC Name

4-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO3/c1-21-27(18-19-36-26-15-12-24(13-16-26)31(34)35)28-20-25(32)14-17-29(28)33(21)30(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-17,20,30H,18-19H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJGWNYPOLQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCOC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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